molecular formula C13H17NO4 B2910686 (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester CAS No. 1272667-84-1

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester

Cat. No.: B2910686
CAS No.: 1272667-84-1
M. Wt: 251.282
InChI Key: FBFHMVNWSYOAKD-UHFFFAOYSA-N
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Description

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is an organic compound that features a cyclobutyl ring substituted with hydroxyl and hydroxymethyl groups, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with a cyclobutyl derivative, which undergoes hydroxylation to introduce the hydroxyl and hydroxymethyl groups. This intermediate is then reacted with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutyl alcohol derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester involves its interaction with molecular targets through its functional groups. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the cyclobutyl ring and hydroxyl groups.

    Cyclobutyl carbamate: Similar in structure but lacks the benzyl ester moiety.

    Hydroxymethylcyclobutyl carbamate: Similar in structure but lacks one of the hydroxyl groups.

Uniqueness

(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is unique due to the combination of its cyclobutyl ring, hydroxyl groups, and carbamic acid benzyl ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFHMVNWSYOAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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